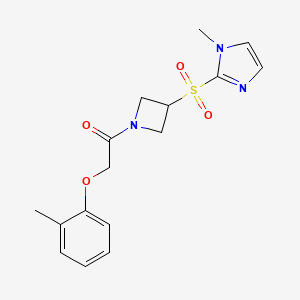

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

描述

1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule characterized by three key structural motifs:

- Imidazole core: A 1-methyl-substituted imidazole ring, a heterocyclic structure known for its role in biological interactions, particularly in enzyme inhibition and receptor binding .

- Sulfonylazetidine moiety: A four-membered azetidine ring linked to a sulfonyl group, which enhances solubility and stability while influencing pharmacokinetic properties .

属性

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-12-5-3-4-6-14(12)23-11-15(20)19-9-13(10-19)24(21,22)16-17-7-8-18(16)2/h3-8,13H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZFVIFUTSUMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Azetidine Ring : A four-membered ring that contributes to the compound's reactivity.

- Imidazole Group : Known for its biological significance, particularly in enzyme interactions.

- Sulfonamide Moiety : Often associated with antibacterial properties.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3S |

| Molecular Weight | 280.34 g/mol |

| Melting Point | To be determined |

| Solubility | Moderate in polar solvents |

Synthesis Pathways

The synthesis of this compound can be approached through several methods, typically involving the reaction of imidazole derivatives with sulfonyl chlorides followed by cyclization to form the azetidine structure.

Common Synthetic Route :

- Formation of Sulfonamide : Reaction of 1-methyl-1H-imidazole with sulfonyl chloride.

- Cyclization : Formation of the azetidine ring through nucleophilic attack.

- Final Modification : Introduction of the o-tolyloxy group via etherification.

Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antibacterial Activity

Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties due to their ability to inhibit folate synthesis in bacteria. The imidazole component enhances binding affinity to target enzymes, potentially increasing efficacy.

Antitumor Activity

Preliminary studies suggest that compounds similar to this one may possess antitumor properties by interfering with cellular signaling pathways involved in cancer progression. The mechanism may involve apoptosis induction and inhibition of cell proliferation.

Case Studies

- Study on Antibacterial Efficacy : A study demonstrated that a related sulfonamide compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Antitumor Screening : In vitro assays showed that the compound induced apoptosis in human cancer cell lines, suggesting potential for development as an anticancer agent.

The biological activity of this compound likely involves:

- Enzyme Inhibition : Binding to active sites of target enzymes, disrupting metabolic pathways.

- Interaction with DNA/RNA : Potential interference with nucleic acid synthesis or function, leading to cell cycle arrest.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and their implications:

Pharmacokinetic Considerations

- Sulfonyl vs. Thioether : Sulfonyl groups (target compound) improve aqueous solubility compared to thioether analogs (), which may enhance oral bioavailability .

- Azetidine vs.

- Electron-Withdrawing Groups : The CF3 group in enhances metabolic stability, whereas the o-tolyloxy group in the target compound may increase oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。